![molecular formula C13H11N5O2 B14148714 Pyrimido[5,4-c]isoquinolin-4-amine, N,N-dimethyl-8-nitro- CAS No. 89046-88-8](/img/structure/B14148714.png)
Pyrimido[5,4-c]isoquinolin-4-amine, N,N-dimethyl-8-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimido[5,4-c]isoquinolin-4-amine, N,N-dimethyl-8-nitro- is a heterocyclic compound with a complex structure that includes a pyrimidoisoquinoline core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[5,4-c]isoquinolin-4-amine, N,N-dimethyl-8-nitro- typically involves multi-step proceduresThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and reagents, are increasingly being adopted to minimize the environmental impact .
化学反応の分析
Types of Reactions
Pyrimido[5,4-c]isoquinolin-4-amine, N,N-dimethyl-8-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or the N,N-dimethylamine group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically require controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized pyrimidoisoquinoline compounds .
科学的研究の応用
Pyrimido[5,4-c]isoquinolin-4-amine, N,N-dimethyl-8-nitro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule with applications in studying biological pathways and mechanisms.
Medicine: Research has indicated its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
作用機序
The mechanism of action of pyrimido[5,4-c]isoquinolin-4-amine, N,N-dimethyl-8-nitro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA to exert its therapeutic effects .
類似化合物との比較
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share a similar core structure but differ in the arrangement of nitrogen atoms and functional groups.
Pyrimido[1,2-a]benzimidazoles: These compounds have a similar bicyclic structure but include a benzimidazole ring instead of an isoquinoline ring
Uniqueness
Pyrimido[5,4-c]isoquinolin-4-amine, N,N-dimethyl-8-nitro- is unique due to its specific arrangement of functional groups and its potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and development .
特性
CAS番号 |
89046-88-8 |
|---|---|
分子式 |
C13H11N5O2 |
分子量 |
269.26 g/mol |
IUPAC名 |
N,N-dimethyl-8-nitropyrimido[5,4-c]isoquinolin-4-amine |
InChI |
InChI=1S/C13H11N5O2/c1-17(2)13-12-11(15-7-16-13)10-4-3-9(18(19)20)5-8(10)6-14-12/h3-7H,1-2H3 |
InChIキー |
POFMDCXDIDOCDQ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NC=NC2=C3C=CC(=CC3=CN=C21)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


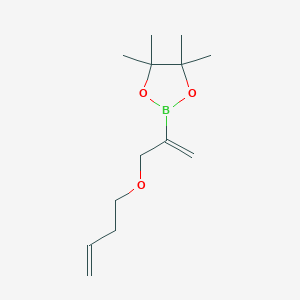
![6-{(2E)-2-[1-(pyridin-2-yl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14148643.png)
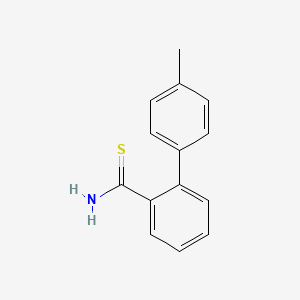
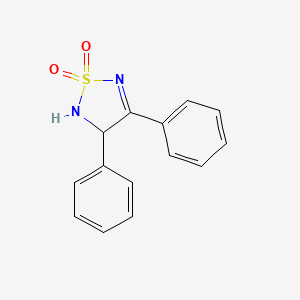
![4-amino-5-cyclopropyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14148652.png)
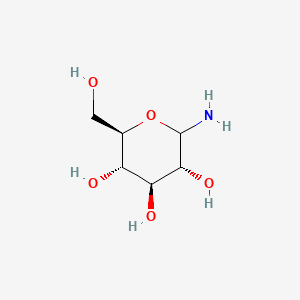


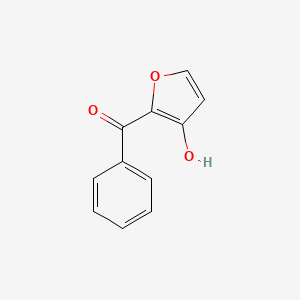
![(6S)-6-(2-methylpropyl)-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14148673.png)
![3-[4-(2-phenylethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14148681.png)
![2-(Methylamino)-n'-[(4-methylphenyl)sulfonyl]benzohydrazide](/img/structure/B14148692.png)
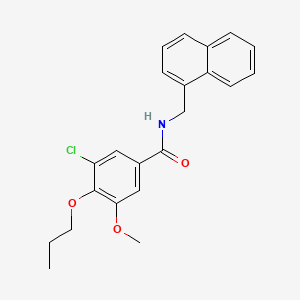
![4-[2-(7-Chloro-2-methyl-[1,3]thiazolo[5,4-b]indol-4-yl)ethyl]morpholine](/img/structure/B14148712.png)
